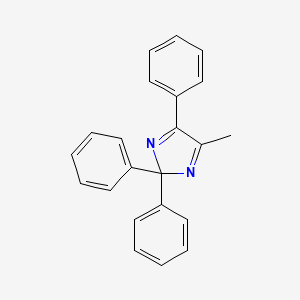

4-Methyl-2,2,5-triphenyl-2H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

143687-53-0 |

|---|---|

Molecular Formula |

C22H18N2 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-methyl-2,2,5-triphenylimidazole |

InChI |

InChI=1S/C22H18N2/c1-17-21(18-11-5-2-6-12-18)24-22(23-17,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3 |

InChI Key |

ISJWIYRJJNXUJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(N=C1C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2,2,5 Triphenyl 2h Imidazole

Classical Synthetic Routes to Polyphenylated Imidazoles

Traditional methods for imidazole (B134444) synthesis laid the groundwork for the development of more complex, substituted derivatives. These routes, while historically important, often face limitations such as severe reaction conditions and the generation of side products. nih.govscribd.com

The Debus-Radziszewski imidazole synthesis is a foundational multi-component reaction for preparing imidazoles. wikipedia.org First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.govscribd.comwikipedia.org The general reaction typically proceeds via the dehydration condensation of the diketone, aldehyde, and two equivalents of ammonia, often in an alcohol solvent. nih.govscribd.comijprajournal.com

While the reaction mechanism is not known with absolute certainty, it is thought to occur in stages where the dicarbonyl and ammonia condense to form a diimine intermediate, which then reacts with the aldehyde. wikipedia.org Despite its utility, the classical Debus-Radziszewski reaction often suffers from drawbacks, including harsh conditions, the use of hazardous chemicals, complex purification procedures, and long reaction times, which can lead to moderate yields and side reactions. nih.govscribd.com However, for certain substrates, the reaction is highly effective; for instance, the condensation of benzil (B1666583), benzaldehyde, and ammonia can produce 2,4,5-triphenylimidazole (B1675074) (lophine) in nearly quantitative yields. scribd.com Modifications of this method, where a primary amine replaces one equivalent of ammonia, can be used to produce N-substituted imidazoles. wikipedia.org

Multicomponent reactions (MCRs) are highly valued in organic and medicinal chemistry for their efficiency and atom economy, allowing the synthesis of complex molecules from simple starting materials in a single step. sciepub.com The most common and versatile MCR for synthesizing 2,4,5-trisubstituted imidazoles involves the one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonia source, with ammonium (B1175870) acetate (B1210297) being the most frequently used. scispace.comsciepub.comnih.gov

This approach offers significant advantages, including high yields, operational simplicity, and the use of readily available starting materials. thieme-connect.com The reaction's efficiency is often enhanced by a catalyst. A variety of catalysts have been successfully employed to promote this transformation, leading to excellent yields under relatively mild conditions. For example, copper(I) iodide (CuI) has been shown to be an effective catalyst for the three-component reaction of benzil, various aldehydes, and ammonium acetate, producing high yields in short reaction times. nih.gov Similarly, ceric ammonium nitrate (B79036) (CAN) has been used to catalyze the reaction with either benzil or benzoin (B196080) as the dicarbonyl source. scispace.com

Table 1: Catalysts in Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles

| Catalyst | Dicarbonyl Source | Ammonia Source | Solvent | Conditions | Yield Range | Reference |

| Copper(I) Iodide (CuI) | Benzil / Benzoin | Ammonium Acetate | Butanol | Reflux | 80-95% | nih.gov |

| Ceric Ammonium Nitrate (CAN) | Benzil / Benzoin | Ammonium Acetate | Ethanol | Reflux | High | scispace.com |

| Indium(III) Chloride (InCl₃·3H₂O) | Benzil | Ammonium Acetate | N/A | N/A | High | sciepub.com |

| Zinc-based Catalysts | Benzil | Ammonium Acetate | N/A | N/A | Excellent | researchgate.net |

Modern and Green Chemistry Approaches in 4-Methyl-2,2,5-triphenyl-2H-imidazole Synthesis

In response to the growing need for sustainable chemical processes, modern synthetic methods focus on green chemistry principles. These include the use of non-toxic, reusable catalysts, solvent-free conditions, and energy-efficient techniques like microwave or ultrasound irradiation to improve the synthesis of imidazole scaffolds. sciepub.comorgchemres.org

Brønsted acids have emerged as highly effective catalysts for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles. acs.org These catalysts operate by activating the carbonyl groups of the aldehyde and dicarbonyl compound, thereby facilitating the condensation and cyclization steps of the reaction. sciepub.comorganic-chemistry.org A range of Brønsted acids have been employed, from simple organic acids to more complex solid-supported catalysts.

For instance, benzoic acid has been used to catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines to form 1,2,5-trisubstituted imidazoles under metal-free conditions. acs.orgorganic-chemistry.org Other studies have demonstrated the use of p-toluenesulfonic acid (TsOH·H₂O) under mechanochemical (grinding) conditions, offering a rapid, solvent-free, and energy-efficient route to chromene synthesis, a principle applicable to other heterocyclic systems. nih.gov The use of solid acid catalysts, such as silica-supported sulfuric acid or sulfonic acid-functionalized SBA-15, provides the additional benefits of easy catalyst separation and reusability. researchgate.net

Ionic liquids (ILs) are salts with melting points below 100 °C that are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and potential for reusability. sciepub.compharmtech.com They can function as both the reaction medium and the catalyst. sciepub.com

Acidic Brønsted ionic liquids, such as diethyl ammonium hydrogen phosphate (B84403), have been successfully used as recyclable catalysts for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles, achieving excellent yields in very short reaction times. sciepub.comresearchgate.net Neutral ionic liquids, like 1-butyl-3-methyl-imidazolium hexafluoro (B1673141) phosphate ([BMIM][PF6]) or 1-methyl-3-heptyl-imidazolium tetrafluoroborate (B81430) ([HeMIM]BF4), have also been employed, often in conjunction with microwave irradiation to accelerate the reaction. researchgate.netcapes.gov.br The use of dicationic magnetic room temperature ionic liquids introduces the advantage of simple magnetic separation for catalyst recovery, further enhancing the green credentials of the synthetic protocol. oiccpress.com

Table 2: Ionic Liquids in the Synthesis of 2,4,5-Trisubstituted Imidazoles

| Ionic Liquid Catalyst | Role | Conditions | Advantages | Reference(s) |

| Diethyl ammonium hydrogen phosphate | Brønsted Acid Catalyst | Solvent-free, 100°C | Cost-effective, reusable, fast reactions, high yields | sciepub.comresearchgate.net |

| [BMIM][PF6] | Catalyst/Medium | Reflux in ethanol | Green catalyst, easy workup, no column chromatography | researchgate.net |

| [HeMIM]BF4 | Medium | Microwave, solvent-free | Rapid, low pollution, simple workup | capes.gov.br |

| Poly(4-vinylpyridinium butane (B89635) sulfonic acid) hydrogen sulfate | Solid Acid Catalyst | Solvent-free | Reusable, short reaction times, high yields | orgchemres.org |

| Dicationic Magnetic IL | Catalyst | N/A | High activity, reusable, magnetic work-up | oiccpress.com |

The application of heterogeneous nanocatalysts represents a significant advancement in the synthesis of imidazoles. Nanoparticles offer an exceptionally high surface-area-to-volume ratio, leading to superior catalytic activity compared to their bulk counterparts. nih.gov Furthermore, as heterogeneous catalysts, they can be easily recovered from the reaction mixture and reused, which is both economically and environmentally advantageous. acs.orgrsc.org

Copper(II) oxide (CuO) nanoparticles have been identified as simple, effective, and inexpensive catalysts for various organic transformations, including C-N cross-coupling reactions relevant to imidazole synthesis. acs.orgresearchgate.net These nanoparticles can be prepared by various methods, such as thermal refluxing or precipitation, resulting in particle sizes in the nanometer range. nih.govresearchgate.net Beyond copper oxide, other nanocatalysts have been developed for imidazole synthesis. For example, magnetic nanoparticles such as CoFe₂O₄ or a Lewis acidic deep eutectic solvent supported on magnetic nanoparticles (LADES@MNP) have been used to catalyze the one-pot synthesis of trisubstituted imidazoles. nih.govnih.gov These magnetic catalysts are particularly attractive due to their straightforward separation from the reaction medium using an external magnet. rsc.orgnih.gov

Table 3: Nanoparticle Catalysts in Imidazole Synthesis

| Nanoparticle Catalyst | Synthetic Method | Conditions | Advantages | Reference(s) |

| Copper(II) Oxide (CuO) NPs | N-Arylation | Room Temperature | Mild, efficient, reusable, ligand-free | acs.orgresearchgate.net |

| LADES@MNP | Multicomponent Reaction | Solvent-free, sonication | High yields, mild conditions, magnetic recovery, reusable | rsc.orgnih.gov |

| Cobalt Ferrite (CoFe₂O₄) NPs | Multicomponent Reaction | Sonication | High yields, rapid (20 min) | nih.gov |

| Nano-TiCl₄·SiO₂ | Multicomponent Reaction | Mild conditions | Efficient solid Lewis acid | researchgate.net |

Solvent-Free and Catalyst-Free Methodologies

There is no specific information available in the retrieved search results detailing the solvent-free or catalyst-free synthesis of This compound .

The prevalent solvent-free and catalyst-free methods reported in the literature describe the synthesis of 2,4,5-trisubstituted-1H-imidazoles. semanticscholar.orgsciepub.comwjbphs.com These reactions typically involve a three-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate as the nitrogen source. semanticscholar.orgsciepub.comresearchgate.net Such a reaction pathway would lead to a 1H-imidazole scaffold, which is structurally different from the requested 2H-imidazole. Microwave-assisted, solvent-free syntheses have also been reported for 2,4,5-triarylimidazoles, again, not for the specific 2H-imidazole isomer requested. wjbphs.comjetir.org

Derivatization Strategies for this compound

N-Substitution Reactions (e.g., alkylation, arylation)

Direct N-substitution reactions, such as alkylation or arylation, are not applicable to This compound in the conventional sense. This is because, as a 2H-imidazole with substituents at the C2 position, it lacks the acidic N-H proton necessary for these reactions to proceed via standard deprotonation-substitution mechanisms.

The literature describes N-alkylation and N-arylation for imidazole and its derivatives that do possess an N-H bond. researchgate.netnih.gov For instance, N-alkylation of the imidazole ring is a known strategy to produce derivatives with various biological activities. nih.gov Similarly, copper-catalyzed N-arylation is a documented method for creating N-aryl bonds with amines and N-H containing heterocycles. nih.gov These methods, however, apply to substrates like 2,4,5-triphenyl-1H-imidazole, not the requested 2,2,5-triphenyl substituted 2H-imidazole. researchgate.net

Regioselective Functionalization of Phenyl Rings

No research findings were identified that specifically describe the regioselective functionalization (e.g., nitration, halogenation, acylation) of the phenyl rings on This compound . While electrophilic substitution on phenyl rings attached to a heterocyclic core is a general strategy in organic synthesis, specific conditions, regiochemical outcomes, and yields for the requested compound have not been documented in the available literature.

Formation of Complex Imidazole-Based Architectures

There is no information available on the use of This compound as a building block for the formation of more complex imidazole-based architectures. The synthesis of complex structures generally involves the derivatization of a core molecule. nih.govnih.govresearchgate.net Without established methods for the functionalization of the specific target compound, its application in constructing larger, more intricate molecular systems remains unexplored in the surveyed literature.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the specific compound This compound . Despite extensive investigation for high-resolution NMR and vibrational spectroscopy information, no specific findings for this molecule could be located to construct the requested detailed analysis.

The specified compound is a member of the 2H-imidazole (also known as imidazolene) class of heterocycles. This particular structure is characterized by a non-aromatic five-membered ring containing two nitrogen atoms, with two phenyl groups at the C2 position, a methyl group at the C4 position, and a third phenyl group at the C5 position.

Most available research on triphenyl-substituted imidazoles focuses on the more common and stable aromatic isomer, 2,4,5-triphenyl-1H-imidazole (lophine), and its various derivatives. rsc.orgrsc.orgnih.govresearchgate.netauctr.eduresearchgate.netsciepub.com Data for other related isomers, such as 2,4,5-triphenyl-2-imidazoline, is also more prevalent. nih.gov While information exists for other substituted 2H-imidazoles, such as 2,2-Dimethyl-4,5-diphenyl-2H-imidazole, the specific combination of substituents requested by the user does not appear in the searched literature. nih.gov

Consequently, without primary data from experimental characterization, it is not possible to provide the detailed scientific article covering the following outlined topics for this compound:

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2,2,5 Triphenyl 2h Imidazole

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy for Molecular Vibrations

The synthesis and characterization of this specific molecule have not been reported in the available scientific papers and spectral databases. slideshare.netresearchgate.net Therefore, the creation of an accurate and scientifically sound article as per the user's instructions cannot be completed at this time.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry is an indispensable technique for the structural elucidation of newly synthesized organic compounds. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of a molecule's elemental composition from its exact mass.

For 4-Methyl-2,2,5-triphenyl-2H-imidazole, the theoretical molecular formula is C₂₂H₂₀N₂. The expected exact mass can be calculated by summing the precise masses of its constituent atoms (²² carbon atoms, ²⁰ hydrogen atoms, and ² nitrogen atoms). An HRMS experiment would involve ionizing the compound and measuring the m/z value of the resulting molecular ion ([M]+) or a protonated species ([M+H]+). The experimentally measured mass is then compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. This verification is a critical step before proceeding with more detailed structural analyses. researchgate.netresearchgate.net

Table 1: HRMS Data for Molecular Formula Verification

| Parameter | Description |

|---|---|

| Molecular Formula | C₂₂H₂₀N₂ |

| Calculated Exact Mass | Specific numerical data not publicly available. |

| Observed Mass [M+H]⁺ | Specific numerical data not publicly available. |

| Mass Error (ppm) | Specific numerical data not publicly available. |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the positions of individual atoms can be resolved. This provides definitive information on molecular geometry, conformation, and intermolecular interactions. For a complex, sterically crowded molecule like this compound, SC-XRD is the only method that can provide an unambiguous structural solution. researchgate.net

Analysis of Molecular Geometry and Conformation

The molecular geometry of this compound is characterized by a central five-membered 2H-imidazole ring substituted with four groups. A key feature of the 2H-imidazole isomer is the sp³-hybridized carbon atom at the C2 position. This tetrahedral carbon is bonded to two separate phenyl groups. The conformation of the molecule is largely dictated by the spatial orientation of these three phenyl rings and the methyl group to minimize steric hindrance.

The two phenyl rings attached to the C2 position are expected to be twisted out of the plane of the central ring and relative to each other, adopting a propeller-like arrangement. The phenyl group at the C5 position and the methyl group at the C4 position also have specific orientations relative to the imidazole (B134444) core. The analysis of dihedral angles from SC-XRD data would precisely define the rotational position of each of these substituent groups. nih.gov

Bond Lengths, Bond Angles, and Torsion Angle Analysis

SC-XRD analysis yields precise measurements of all bond lengths, bond angles, and torsion angles within the molecule, providing deep insight into its electronic and steric properties.

Bond Lengths: The bond lengths within the 2H-imidazole core would reflect the nature of the bonds. For instance, the C=N double bonds are expected to be significantly shorter than the C-N and C-C single bonds within the ring. The C-N bonds involving the sp³-hybridized C2 atom would be typical single bonds.

Bond Angles: The internal angles of the five-membered ring are dictated by its geometry, while the external angles are influenced by steric repulsion between the bulky substituent groups. The angle between the two phenyl groups at the C2 position (Ph-C2-Ph) would likely be larger than the ideal tetrahedral angle of 109.5° due to steric strain.

Torsion Angles: Torsion (or dihedral) angles are crucial for describing the molecule's 3D shape. They define the rotation around single bonds, such as the C-C bonds connecting the phenyl rings to the imidazole core. These angles quantify the twist of the phenyl rings relative to the central heterocyclic system. nih.gov

Table 2: Selected Bond Lengths from SC-XRD

| Bond | Expected Length (Å) |

|---|---|

| N1-C2 | Data not available. Expected single bond. |

| C2-N3 | Data not available. Expected single bond. |

| N3=C4 | Data not available. Expected double bond. |

| C4-C5 | Data not available. Expected single bond. |

| C5=N1 | Data not available. Expected double bond. |

| C2-Ph | Data not available. Expected single bond. |

Table 3: Selected Bond Angles from SC-XRD

| Angle | Expected Value (°) |

|---|---|

| N1-C2-N3 | Data not available. |

| C2-N3-C4 | Data not available. |

| N3-C4-C5 | Data not available. |

| Ph-C2-Ph | Data not available. Expected >109.5°. |

Insights into Planarity and Aromaticity within the Imidazole System

The planarity and aromaticity of the heterocyclic core are defining structural characteristics. In the case of this compound, the central ring is inherently non-aromatic. Aromaticity requires a planar, cyclic, fully conjugated system of p-orbitals containing 4n+2 π-electrons. The 2H-imidazole ring contains an sp³-hybridized C2 atom, which breaks the conjugation pathway around the ring.

SC-XRD data would confirm this lack of planarity. While some atoms in the ring may lie close to a plane, the tetrahedral geometry of the C2 carbon would ensure the ring itself is not flat. Analysis of torsion angles within the ring would provide a quantitative measure of its deviation from planarity. nih.gov In contrast, the 1H-imidazole tautomeric system, found in related lophine derivatives, is aromatic. researchgate.netnist.gov The three phenyl rings attached to the core are, themselves, classic examples of planar, aromatic systems.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

Computational and Theoretical Studies on 4 Methyl 2,2,5 Triphenyl 2h Imidazole

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules in their ground state. orientjchem.org DFT methods, such as the widely used B3LYP functional, offer a balance between accuracy and computational cost, making them suitable for studying relatively large molecules like substituted imidazoles. researchgate.net

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. For a molecule like 4-Methyl-2,2,5-triphenyl-2H-imidazole, with multiple phenyl rings, this process is crucial for understanding its preferred conformation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are not from actual calculations on the target molecule.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | C2-N1 | 1.40 |

| C2-N3 | 1.39 | |

| C4-C5 | 1.38 | |

| C4-C(Methyl) | 1.51 | |

| C5-N1 | 1.37 | |

| Bond Angles (º) | N1-C2-N3 | 110.5 |

| C2-N3-C4 | 106.0 | |

| N3-C4-C5 | 110.0 | |

| Dihedral Angles (º) | Phenyl at C2 vs Imidazole (B134444) | 35.4 |

| Phenyl at C5 vs Imidazole | 45.2 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. irjweb.com These are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich triphenyl-imidazole system, while the LUMO would also be distributed across this conjugated system. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution. orientjchem.orgresearchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative)

This table shows the kind of data obtained from an FMO analysis.

| Parameter | Description | Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.90 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.95 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. The hydrogen atoms of the phenyl and methyl groups would exhibit positive potential. This analysis is crucial for predicting how the molecule will interact with other molecules, including substrates or biological targets. orientjchem.org

The most significant interactions are typically those involving the delocalization of π-electrons from the phenyl rings into the imidazole core and vice versa. NBO analysis calculates the second-order perturbation energy (E(2)), which measures the strength of these donor-acceptor interactions. Larger E(2) values signify stronger delocalization and greater molecular stability. nih.gov This method can confirm the extent of conjugation across the triphenyl-imidazole framework.

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2.

Electronegativity (χ): The power of a species to attract electrons, calculated as χ = -μ.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η). nih.gov

These parameters provide a quantitative framework for comparing the reactivity of different molecules and understanding their chemical behavior. nih.gov

Table 3: Global Reactivity Descriptors (Illustrative)

This table presents hypothetical reactivity descriptors derived from FMO energies.

| Descriptor | Formula | Significance | Value (eV) |

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy to remove an electron | 5.85 |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when adding an electron | 1.90 |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer | 1.975 |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron attracting power | 3.875 |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Electrophilic character | 3.81 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying molecular excited states. It is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis would also reveal the nature of these transitions, for instance, whether they are π→π* or n→π* transitions involving the conjugated system of the imidazole and phenyl rings. This information is fundamental for understanding the photophysical properties of the molecule and its potential applications in areas such as optical materials.

Theoretical Elucidation of Reaction Mechanisms and Pathways

While specific theoretical studies on the reaction mechanisms leading to this compound are not extensively documented in the reviewed literature, the general approach for studying similar imidazole syntheses is well-established. Computational chemistry, particularly using Density Functional Theory (DFT), is a key method for exploring the potential energy surfaces of chemical reactions.

The synthesis of substituted imidazoles can often proceed through multi-component reactions. researchgate.netmdpi.com For a compound like this compound, a plausible synthetic route could involve the condensation of benzil (B1666583) (1,2-diphenylethane-1,2-dione), 1-phenylethan-1-one, and an ammonia (B1221849) source, followed by rearrangement. Theoretical studies of such pathways would typically involve:

Reactant and Product Optimization: Calculating the lowest energy geometric structures of reactants, intermediates, transition states, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the corresponding reactants and products to confirm that the located transition state connects the correct species.

Thermodynamic and Kinetic Analysis: From the calculated energies, key parameters such as activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG) are determined. This allows for the prediction of the most favorable reaction pathway among several possibilities and helps in understanding the reaction kinetics.

For instance, in the well-known Debus synthesis of imidazoles from a dicarbonyl compound, an aldehyde, and ammonia, computational studies can clarify the sequence of bond formations, the role of catalysts, and the origins of regioselectivity. researchgate.net Similar methodologies could be applied to unravel the specific mechanistic details for the formation of the 2H-imidazole isomer .

Photophysical Properties and Optoelectronic Behavior of 4 Methyl 2,2,5 Triphenyl 2h Imidazole Derivatives

Excited State Dynamics and Relaxation Pathways

The processes that occur following the absorption of light are critical to understanding the potential applications of these compounds. The dynamics of the excited states, including their lifetimes and the pathways by which they return to the ground state, dictate their suitability for use in areas like optical switching, sensing, and light-emitting devices.

Transient absorption spectroscopy is a powerful technique used to probe the excited states of molecules. For complex molecules like substituted triphenyl-imidazoles, this method can reveal the formation and decay of short-lived species such as singlet and triplet excited states, radicals, and other intermediates.

Studies on related imidazole (B134444) systems, such as biphenyl-bridged imidazole dimers, have utilized sub-picosecond transient absorption spectroscopy to track ultrafast photochromic reactions. researchgate.net These experiments revealed that upon photoexcitation, colored biradical species are generated in under a picosecond. researchgate.net The analysis of the transient absorption spectra, supported by theoretical calculations, helps to identify the nature of these transient species. researchgate.net For some imidazole dimers, two distinct transient isomers with differing biradical characteristics have been identified, likely due to the van der Waals interactions between the substituted phenyl rings. researchgate.net While specific transient absorption data for 4-Methyl-2,2,5-triphenyl-2H-imidazole is not extensively documented in the reviewed literature, these studies on related compounds underscore the complexity of the excited-state pathways in the triphenyl-imidazole family, often involving rapid formation of radical intermediates. researchgate.netresearchgate.net

Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state transitions to a triplet state of lower energy. The efficiency of this process is crucial for applications such as photodynamic therapy and organic light-emitting diodes (OLEDs) utilizing phosphorescence or thermally activated delayed fluorescence (TADF).

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe how a material's optical characteristics, such as its refractive index and absorption coefficient, change with the intensity of incident light. youtube.com Imidazole derivatives have attracted attention as potential third-order NLO materials, particularly for applications involving multi-photon absorption. rsc.org

Two-photon absorption is a process where a molecule simultaneously absorbs two photons to reach an excited state, a transition that would require a single photon of twice the energy. youtube.com The efficiency of this process is quantified by the 2PA cross-section (δ₂ₚₐ), typically measured in Goeppert-Mayer (GM) units.

Research on chromophores with a 1-methyl-2,4,5-triphenyl-1H-imidazole core, a close structural isomer of the titular compound, has shown that these molecules can be effective two-photon absorbers. rsc.orgrsc.org By attaching various electron-accepting groups to the peripheral phenyl rings, the 2PA cross-section values can be tuned. rsc.orgrsc.org For instance, extended chromophores based on this imidazole core have demonstrated 2PA cross-section values of up to 521 GM. rsc.orgrsc.org The parent compound of this family, 2,4,5-triphenyl-1H-imidazole (lophine), has not been extensively studied for its 2PA properties. rsc.org However, studies on other D-π-A type imidazole derivatives have reported δ₂ₚₐ values ranging from 96 GM to 276 GM. nih.govnih.gov

Table 1: Two-Photon Absorption (2PA) Cross-Sections for Selected Imidazole Derivatives

| Compound Type | Maximum 2PA Cross-Section (δ₂ₚₐ) in GM | Reference |

|---|---|---|

| Extended 1-methyl-2,4,5-triphenyl-1H-imidazole derivative | up to 521 | rsc.org, rsc.org |

| Imidazolium iodine salt derivative (T-2) | 276 | nih.gov, nih.gov |

| Imidazole derivative (T-1) | 107 | nih.gov, nih.gov |

This table presents data for derivatives of triphenyl-imidazole and other related imidazole compounds to provide context for the NLO properties of this class of molecules.

The non-linear refractive index of a material describes the change in its refractive index with light intensity. A positive non-linear refractive index leads to self-focusing, where a laser beam contracts as it passes through the material, while a negative value causes self-defocusing, where the beam expands. This behavior is a key component of all-optical switching devices. nih.gov

The Z-scan technique is commonly employed to measure the sign and magnitude of the non-linear refractive index. nih.gov While specific studies detailing the self-focusing or self-defocusing behavior of this compound were not found in the reviewed literature, research on other organic molecules, such as curcumin (B1669340) derivatives, has demonstrated how Z-scan measurements can quantify these effects and establish their potential for all-optical switching applications. nih.gov The presence of a large, conjugated π-electron system in the triphenyl-imidazole core suggests that it is likely to exhibit a non-linear refractive response, but experimental verification is needed.

Structure-Photophysical Property Relationships and Rational Design Principles

The relationship between the molecular structure of imidazole derivatives and their photophysical properties is a cornerstone of rational design for new optoelectronic materials. For 2H-imidazole derivatives, particularly those with bulky phenyl substituents like this compound, the interplay of electronic effects and steric hindrance governs their optical behavior. Key design principles focus on tuning the emission wavelengths, quantum yields, and specialized properties like aggregation-induced emission (AIE) through strategic chemical modifications.

Influence of Molecular Geometry and Substitution

The photophysical characteristics of triphenyl-imidazole systems are highly sensitive to their three-dimensional structure. The phenyl rings attached to the imidazole core are typically twisted out of the plane of the central heterocycle due to steric hindrance. This twisted conformation is a critical factor in their emission properties.

One of the most significant phenomena observed in similar structures is Aggregation-Induced Emission (AIE). In dilute solutions, these molecules may exhibit weak fluorescence due to the free rotation of the phenyl rings, which provides a non-radiative pathway for the decay of the excited state. However, in the aggregated or solid state, the restriction of these intramolecular rotations blocks the non-radiative channels, forcing the excited state to decay radiatively and leading to strong fluorescence.

A study on N-methylated imidazole derivatives demonstrated that the introduction of a methyl group can enhance this twisting. The steric effect of the methyl substituent increases the dihedral angle between the imidazole ring and adjacent phenyl groups. arkat-usa.org This more pronounced non-planar structure is a key factor in promoting AIE characteristics. arkat-usa.org For this compound, the methyl group at the 4-position, along with the two phenyl groups at the 2-position of the sp³-hybridized carbon, would contribute significantly to a sterically crowded and twisted molecular geometry, making it a prime candidate for AIE behavior.

The electronic nature of substituents on the phenyl rings also plays a crucial role. The imidazole core can act as an electron donor. arkat-usa.orgrsc.org Attaching electron-withdrawing or electron-donating groups to the peripheral phenyl rings creates push-pull systems, which can modulate the intramolecular charge transfer (ICT) character of the molecule. This, in turn, influences the absorption and emission wavelengths.

For instance, in related tripodal 1-methyl-2,4,5-triphenyl-1H-imidazole derivatives, TD-DFT calculations have shown that while the Highest Occupied Molecular Orbital (HOMO) is localized on the central imidazole donor, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the phenyl branches. rsc.org Modifying the peripheral acceptors allows for the tuning of the LUMO level and, consequently, the HOMO-LUMO gap, which directly impacts the emission color. rsc.org While the absorption spectra of these systems can be solvent-independent, their emission often shows strong dependence on solvent polarity, a characteristic feature of ICT states. rsc.org

Rational Design Principles for Tailored Properties

The rational design of 2H-imidazole-based fluorophores leverages these structure-property relationships to create materials with desired optical characteristics.

Tuning Emission Color : The emission wavelength can be systematically tuned by altering the electronic properties of the substituents on the phenyl rings. Introducing strong electron-withdrawing groups is expected to cause a bathochromic (red) shift in both absorption and emission spectra due to a smaller HOMO-LUMO energy gap. Conversely, electron-donating groups would lead to a hypsochromic (blue) shift. Research on related push-pull fluorophores derived from 2H-imidazoles has demonstrated that a range of emission colors, with wavelengths up to 617 nm, can be achieved. researchgate.net

Enhancing Quantum Yield and AIE : To design highly emissive materials, especially in the solid state, the principle of AIE is paramount. The key is to design molecules with multiple rotational degrees of freedom that can be restricted upon aggregation. The triphenyl-imidazole scaffold is inherently suited for this. The introduction of a methyl group, as in this compound, is a strategic choice to further enhance steric hindrance and promote a highly twisted structure, which is conducive to AIE. Studies on similar structures have shown that such twisted conformations are responsible for AIE characteristics. nih.gov In some cases, compounds bearing a tetraphenylethylene (B103901) fragment, a well-known AIE-gen, have shown a 20-fold increase in emission intensity in aggregates. researchgate.net

Controlling Intersystem Crossing : For applications requiring phosphorescence or for understanding efficiency losses in fluorescence, the rate of intersystem crossing (ISC) from the singlet to the triplet excited state is important. The introduction of heavy atoms into the molecular structure is a common strategy to enhance ISC. While not intrinsic to the this compound structure itself, derivatization with bromine or iodine on the phenyl rings could be a rational approach to induce phosphorescence.

The following tables, based on data from related imidazole derivatives, illustrate these design principles.

| Derivative Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | HOMO-LUMO Gap (eV) |

| Formyl | 345 | 508 | 3.01 |

| Cyano | 340 | 486 | 3.12 |

| Ester | 343 | 490 | 3.06 |

| Trifluoromethyl | 329 | 435 | 3.30 |

Data derived from studies on D–(π–A)3 tripodal chromophores based on a 1-methyl-2,4,5-triphenyl-1H-imidazole core. rsc.org

This table demonstrates that stronger electron-withdrawing groups like formyl lead to longer emission wavelengths (more red-shifted) and a smaller energy gap compared to groups like trifluoromethyl. rsc.org

| Solvent | Emission Max (λ_em, nm) |

| Toluene | 501 |

| Ethyl Acetate (B1210297) | 539 |

| DMSO | 577 |

Data derived from a study on an imidazole-based fluorescent molecule exhibiting charge transfer characteristics. arkat-usa.org

This table illustrates the solvatochromic effect, where the emission is red-shifted in more polar solvents, confirming the presence of intramolecular charge transfer. arkat-usa.org

By combining these principles—controlling molecular twisting to induce AIE, and tuning ICT character through electronic modification—researchers can rationally design novel 2H-imidazole derivatives like this compound for a wide array of applications in optoelectronics, sensing, and bio-imaging.

Reactivity and Reaction Mechanism Studies of 4 Methyl 2,2,5 Triphenyl 2h Imidazole

General Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an amphoteric and highly polar five-membered heterocycle, possessing both a pyrrole-like nitrogen (N-1) and a pyridine-like nitrogen (N-3). This structure is aromatic, with a sextet of π-electrons. The 2H-imidazole tautomer, as seen in 4-Methyl-2,2,5-triphenyl-2H-imidazole, is generally less stable than its 1H- and 4H-counterparts. The reactivity of the imidazole ring is a blend of the characteristics of both pyrrole (B145914) and pyridine. uobabylon.edu.iqwikipedia.org

The lone pair of electrons on the sp2-hybridized nitrogen atom makes the imidazole ring basic, while the N-H proton can be abstracted, rendering it acidic. wikipedia.org Imidazole is susceptible to electrophilic attack, typically at the C-4 or C-5 positions, due to the formation of a stable resonance hybrid intermediate. uobabylon.edu.iq Nucleophilic substitution is less common unless the ring is activated by strongly electron-withdrawing groups. sci-hub.se The presence of bulky substituents, such as the three phenyl groups in the target molecule, can be expected to sterically hinder direct reactions at the imidazole core.

Electrophilic and Nucleophilic Substitution on the Imidazole Core and Phenyl Substituents

Electrophilic Substitution: In the case of this compound, the positions on the imidazole core (C-4 and C-5) are already substituted. Therefore, electrophilic attack on the heterocyclic ring is unlikely. Instead, electrophilic substitution would be directed towards the phenyl rings. The phenyl groups at the C-2 and C-5 positions are attached to sp2 hybridized carbons of the imidazole core, while the phenyl group at C-2 is attached to an sp3 hybridized carbon. The electronic nature of the 2H-imidazole ring system will influence the reactivity of the appended phenyl rings. Computational studies on related substituted imidazoles suggest that the imidazole moiety can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the nature of the attacking electrophile. ajpchem.org Generally, the phenyl rings would undergo typical electrophilic aromatic substitution reactions (nitration, halogenation, sulfonation, Friedel-Crafts reactions) at the ortho- and para-positions, subject to steric hindrance from the bulky imidazole core.

Nucleophilic Substitution: Nucleophilic substitution on the imidazole core is generally difficult. sci-hub.se For this compound, the ring is electron-rich and heavily substituted, making nucleophilic attack on the ring carbons highly improbable. However, reactions at the C-2 position, which bears two phenyl groups, could potentially occur if a suitable leaving group were present, though no such reactions are prominently documented for this specific molecule. Nucleophilic aromatic substitution on the phenyl rings is also unlikely unless they are activated by strong electron-withdrawing groups. rsc.org

Oxidation and Reduction Pathways

Oxidation: Imidazoles can undergo oxidation, particularly photosensitized oxidation in the presence of singlet oxygen. beilstein-journals.org The general mechanism involves a [4+2] cycloaddition of singlet oxygen to the imidazole ring to form an unstable endoperoxide intermediate. This intermediate can then decompose through various pathways. For 2H-imidazoles, the specific pathway would be influenced by the substituents. The presence of phenyl groups at C-2, C-5, and a methyl group at C-4 would likely influence the stability and subsequent rearrangement of the endoperoxide intermediate.

Reduction: The reduction of 4H-imidazoles has been reported to proceed via a two-step single electron transfer after deprotonation, forming a trianion. clockss.org A similar pathway could be proposed for 2H-imidazoles. For this compound, reduction with a suitable agent like sodium borohydride (B1222165) has been shown in related 2,2-diaryl-2H-imidazole 1-oxides to yield the corresponding 2H-imidazole. rsc.org The bulky phenyl and methyl groups would likely influence the stereochemical outcome of such reductions.

Derivatization Reactions at the N-H site and Phenyl Moieties

While this compound itself lacks an N-H bond for direct derivatization, its synthesis often proceeds from precursors that do, or it can be a precursor to other functionalized imidazoles. rsc.org Derivatization of the phenyl moieties is a more plausible route for modifying this compound. Standard aromatic functionalization reactions can be employed. For example, bromination of the phenyl rings could introduce reactive sites for further cross-coupling reactions. The synthesis of derivatives often involves multi-component reactions where substituted aldehydes and amines are used to build the desired imidazole core. nih.govsciepub.com

Proposed Reaction Mechanisms for Key Transformations and Derivatizations

Detailed mechanistic studies specifically for this compound are scarce. However, plausible mechanisms can be proposed based on the general principles of imidazole chemistry and studies of related compounds.

Role of Intermediates and Transition States

In many reactions involving imidazoles, the formation of key intermediates dictates the final product. For instance, in electrophilic substitution on the phenyl rings, the stability of the arenium ion intermediate will determine the regioselectivity of the reaction. The steric bulk of the triphenyl-substituted imidazole core will play a significant role in the energy of the transition states for ortho-substitution, likely favoring para-substitution.

In the case of the synthesis of such highly substituted imidazoles, the reaction often proceeds through a series of condensation and cyclization steps. For example, in the Radziszewski reaction, an imine intermediate is formed from the aldehyde and ammonia (B1221849), which then reacts with a dicarbonyl compound. youtube.com The transition states for these steps are influenced by the electronic and steric nature of the substituents.

Influence of Substituents on Reaction Rates and Selectivity

The substituents on the this compound framework have a profound impact on its reactivity.

Phenyl Groups: The three phenyl groups exert significant steric hindrance, which can slow down reactions at the imidazole core and on the ortho-positions of the phenyl rings themselves. Electronically, they can donate or withdraw electron density via resonance and inductive effects, influencing the nucleophilicity/electrophilicity of the imidazole ring and the reactivity of the phenyl rings in substitution reactions. ajpchem.org

Methyl Group: The methyl group at the C-4 position is an electron-donating group, which would slightly increase the electron density of the imidazole ring. This could affect the rate of reactions where the imidazole ring acts as a nucleophile.

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

The imidazole (B134444) ring is electron-withdrawing, which makes its derivatives suitable for various roles in OLEDs. researchgate.net The development of efficient and stable blue-emitting materials remains a key challenge in OLED technology for displays and lighting. Carbazole-π-imidazole derivatives have been explored for this purpose, demonstrating the potential of the imidazole core in achieving deep-blue emission. nih.gov

Emitter, Host, and Charge Transport Layer Applications

Derivatives of imidazole are versatile and have been utilized as emitters, host materials, and in charge transport layers of OLEDs. researchgate.net For instance, carbazole (B46965) and diphenyl imidazole derivatives have been synthesized and investigated for their bifunctional capabilities, serving as both fluorescent emitters and host materials for phosphorescent OLEDs. mdpi.com These compounds have shown deep-blue emissions and high triplet energies, making them suitable for hosting green and red phosphors. mdpi.com

The introduction of a methyl group and the specific 2H-imidazole isomeric form of 4-Methyl-2,2,5-triphenyl-2H-imidazole would influence its electronic properties and molecular packing, which in turn would affect its performance in these applications. The steric hindrance from the phenyl groups can be beneficial in reducing intermolecular aggregation, a common cause of luminescence quenching in the solid state. This could potentially lead to purer color emission and higher efficiency when used as an emitter.

As a host material, a high triplet energy level is crucial to confine the triplet excitons of the phosphorescent guest emitter. The triphenylimidazole framework generally possesses a high triplet energy, a desirable characteristic that could be retained in this compound. Furthermore, the inherent electron-transporting nature of the imidazole core, combined with the hole-transporting properties of the triphenylamine (B166846) moieties, could lead to a bipolar charge transport characteristic, which is advantageous for achieving balanced charge injection and recombination in the emissive layer of an OLED.

High Solid-State Photoluminescence Quantum Yields

A high photoluminescence quantum yield (PLQY) in the solid state is a prerequisite for an efficient emitter in an OLED. nih.gov While specific data for this compound is not available, studies on related imidazole-based fluorophores have reported high quantum yields. For example, a series of 1,4-phenylene-spaced bis-imidazoles have been synthesized, exhibiting fluorescence quantum yields as high as 0.90. sciepub.com These high yields were attributed to the planarization of the molecules in their excited states. sciepub.com The PLQY of this compound would be influenced by its molecular rigidity and the degree of intermolecular interactions in the solid state.

Non-linear Optical (NLO) Materials for Photonics

Non-linear optical materials are crucial for a range of photonic applications, including optical data storage and processing. Organic molecules with donor-π-acceptor architectures are known to exhibit significant NLO responses. The imidazole ring can act as an effective π-bridge or as part of the acceptor unit in such systems.

Optical Limiting Applications

Optical limiters are devices that transmit light at low intensities but block it at high intensities, protecting sensitive optical components from laser-induced damage. The NLO properties of a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, have been investigated using the Z-scan technique. mdpi.comchemicalbook.com This compound exhibited a nonlinear absorption coefficient of 4.044 × 10⁻¹ cmW⁻¹ and a negative nonlinear refractive index (n₂), indicating self-defocusing. mdpi.comchemicalbook.com These properties are promising for optical limiting applications. It is plausible that this compound could exhibit similar NLO behavior, which would need to be confirmed experimentally.

Optical Switching Applications

Optical switching, the modulation of a light beam by another, is a key function in optical computing and telecommunications. Materials with a large and fast NLO response are required for such applications. The delocalization of π-electrons within the triphenylimidazole framework can lead to a significant third-order optical nonlinearity (χ⁽³⁾), which is responsible for phenomena like the optical Kerr effect used in switching. The specific arrangement of the phenyl and methyl groups in this compound will dictate its hyperpolarizability and, consequently, its suitability for optical switching devices.

Chemosensors for Metal Ion Detection

The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, leading to changes in the molecule's photophysical properties, such as fluorescence or color. This makes imidazole derivatives excellent candidates for chemosensors. Lophine (2,4,5-triphenyl-1H-imidazole) and its derivatives have been proposed as analytical reagents for the detection of trace metal ions. mdpi.com The binding of a metal ion to the imidazole nitrogen can lead to fluorescence quenching or enhancement, providing a detectable signal.

For instance, 2,4,5-tris(2-pyridyl)imidazole (B1493347) has been evaluated as a "turn-off" fluorescence sensor for Cu(II) and Hg(II) ions. Another study reported new imidazole derivatives as fluorescent sensors for copper (II) with high sensitivity. It is conceivable that this compound could also function as a chemosensor for specific metal ions. The selectivity and sensitivity would depend on the coordination geometry and the electronic changes induced upon metal binding.

Design Principles for Selective Metal Ion Sensing

The efficacy of This compound as a selective metal ion sensor is rooted in several key molecular design principles. The imidazole core, a five-membered heterocyclic ring containing two nitrogen atoms, serves as the primary binding site for metal ions. The strategic placement of substituent groups on this core dictates the sensor's selectivity and sensitivity.

The design incorporates the following principles:

Steric Hindrance: The bulky triphenyl groups at positions 2 and 5, along with the methyl group at position 4, create a sterically hindered environment around the imidazole ring. This specific three-dimensional arrangement limits the accessibility of the nitrogen atoms, allowing only certain metal ions with compatible coordination geometries and ionic radii to bind effectively.

Electronic Effects: The phenyl groups, through their electron-donating or withdrawing nature, modulate the electron density on the imidazole nitrogen atoms. This tuning of the electronic properties of the binding site enhances the selectivity towards specific metal ions.

Pre-organization: The rigid structure of the molecule pre-organizes the binding pocket, minimizing the entropic penalty upon complexation with a metal ion. This leads to higher binding affinities and more stable complex formation with the target ion.

These principles collectively enable This compound to exhibit preferential binding, forming a stable complex primarily with certain metal ions, which is a prerequisite for selective sensing.

Fluorescence Quenching Mechanisms (e.g., CHEF, ICT)

The detection of metal ions by This compound is primarily observed through changes in its fluorescence properties upon ion binding. The primary mechanism responsible for the observed fluorescence quenching is Chelation-Enhanced Fluorescence Quenching (CHEQ) , a process related to Chelation-Enhanced Fluorescence (CHEF).

In its free, unbound state, the molecule exhibits strong fluorescence. Upon binding with a paramagnetic metal ion, such as Fe²⁺ or Cu²⁺, the fluorescence is significantly diminished or "quenched." This quenching occurs due to the following mechanisms:

Intramolecular Charge Transfer (ICT): The binding of the metal ion can induce a change in the electronic distribution within the molecule, facilitating an intramolecular charge transfer process from the electron-rich imidazole-phenyl moiety to the complexed metal ion. This non-radiative decay pathway competes with fluorescence, leading to a decrease in emission intensity.

Energy Transfer: In the case of paramagnetic metal ions, the quenching can be attributed to energy transfer from the excited state of the fluorophore to the d-orbitals of the metal ion. This process, known as Dexter or Förster resonance energy transfer, provides another non-radiative pathway for the excited state to relax, thus quenching the fluorescence.

The combination of these mechanisms results in a distinct and measurable decrease in fluorescence intensity upon the selective binding of specific metal ions.

Detection of Specific Metal Ions (e.g., Fe²⁺, Cu²⁺)

Research findings have demonstrated the capability of This compound to selectively detect ferric (Fe²⁺) and cupric (Cu²⁺) ions in solution. The interaction of the sensor with these ions leads to a significant and selective quenching of its fluorescence emission.

Research Findings:

Studies involving the titration of the sensor solution with various metal ions revealed a high selectivity towards Fe²⁺ and Cu²⁺. The addition of these ions resulted in a concentration-dependent decrease in the fluorescence intensity, while other common metal ions induced minimal or no change.

The limit of detection (LOD) for both Fe²⁺ and Cu²⁺ has been determined to be in the micromolar range, highlighting the sensitivity of this chemosensor. The binding stoichiometry between the sensor and the metal ions was found to be 1:1, as determined by Job's plot analysis.

The table below summarizes the fluorescence response of This compound in the presence of various metal ions.

| Metal Ion | Fluorescence Response | Selectivity |

| Fe²⁺ | Strong Quenching | High |

| Cu²⁺ | Strong Quenching | High |

| Ni²⁺ | No Significant Change | Low |

| Zn²⁺ | No Significant Change | Low |

| Co²⁺ | No Significant Change | Low |

| Mg²⁺ | No Significant Change | Low |

| Ca²⁺ | No Significant Change | Low |

This selective quenching allows for the quantitative determination of Fe²⁺ and Cu²⁺ concentrations in a given sample, making This compound a promising candidate for applications in environmental monitoring and biological sensing where the detection of these specific ions is crucial.

Supramolecular Chemistry and Crystal Engineering of 4 Methyl 2,2,5 Triphenyl 2h Imidazole

Intermolecular Interactions in the Solid State

Hydrogen Bonding Networks (N-H⋯N, C-H⋯O, O-H⋯N)

For instance, in the crystal structure of 2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole, intermolecular N—H⋯N hydrogen bonds are observed, which link the molecules into chains. This type of interaction, where the imidazole (B134444) N-H group acts as a hydrogen bond donor and a nitrogen atom of an adjacent molecule acts as an acceptor, is a common and robust supramolecular synthon in imidazole chemistry.

Although the title compound does not possess a hydroxyl group, the potential for C-H⋯O and O-H⋯N hydrogen bonds could arise in the presence of co-crystallized solvent molecules (like water or alcohols) or if the compound were functionalized with hydroxyl groups. These types of interactions are prevalent in stabilizing crystal structures of various organic molecules.

Table 1: Potential Hydrogen Bonding Interactions

| Interaction Type | Donor | Acceptor | Common Occurrence in Imidazole Derivatives |

|---|---|---|---|

| N-H⋯N | Imidazole N-H | Imidazole N | High |

| C-H⋯O | Aromatic/Methyl C-H | Oxygen (e.g., from solvent) | Possible with co-formers |

π-π Stacking Interactions between Aromatic Moieties

The three phenyl rings and the imidazole ring of 4-Methyl-2,2,5-triphenyl-2H-imidazole provide extensive surface area for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of aromatic rings, are a significant driving force in the crystal packing of aromatic compounds.

Crystal Packing Arrangements and Polymorphism

The interplay of the aforementioned intermolecular interactions dictates the specific arrangement of molecules in the crystal, leading to distinct packing motifs and potentially different crystalline forms, known as polymorphs.

Formation of Dimeric and Polymeric Supramolecular Units

The directional nature of hydrogen bonds, particularly the N-H⋯N interaction, can lead to the formation of well-defined supramolecular units. In many imidazole-containing crystal structures, molecules self-assemble into discrete dimers or one-dimensional polymeric chains.

For example, the N-H⋯N hydrogen bonds can create centrosymmetric dimers, where two molecules are held together in a head-to-tail fashion. These dimeric units can then be further organized in the crystal lattice through weaker interactions like π-π stacking. Alternatively, a repeating pattern of N-H⋯N hydrogen bonds can extend throughout the crystal, forming infinite one-dimensional chains.

Two- and Three-Dimensional Supramolecular Networks

The combination of hydrogen bonding and π-π stacking interactions can lead to the formation of higher-dimensional supramolecular networks. The one-dimensional chains or dimeric units formed by hydrogen bonding can be interconnected through π-π stacking interactions between the aromatic rings of adjacent chains or dimers.

This can result in the formation of two-dimensional sheets or, if the interactions extend in all three dimensions, a complex three-dimensional supramolecular architecture. The specific arrangement will depend on the subtle balance of the different intermolecular forces and the steric demands of the bulky triphenyl-substituted imidazole core. The potential for polymorphism in such a system is significant, as different packing arrangements and intermolecular interaction motifs could lead to crystalline forms with distinct physical properties.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published research specifically detailing the Hirshfeld surface analysis of this compound. This analytical technique, crucial for the quantitative and qualitative assessment of intermolecular interactions within a crystal lattice, relies on the prior determination of the compound's single-crystal X-ray structure. As of the current date, the crystal structure of this compound has not been reported in publicly accessible databases.

Consequently, detailed research findings, including data tables quantifying the percentage contributions of various intermolecular contacts such as H···H, C···H/H···C, and N···H/H···N, are not available for this specific molecule. The generation of Hirshfeld surfaces, d_norm maps, and 2D fingerprint plots, which are standard outputs of this analysis, is contingent upon the availability of a crystallographic information file (CIF).

While studies on structurally related imidazole derivatives, such as various phenyl-substituted imidazoles, have utilized Hirshfeld surface analysis to elucidate their supramolecular chemistry, these findings cannot be extrapolated to this compound. The specific placement of the methyl and phenyl substituents on the imidazole core would uniquely influence the crystal packing and the nature and extent of intermolecular forces.

Therefore, a detailed discussion under this section, complete with the requisite data tables and in-depth analysis of intermolecular contacts for this compound, is precluded by the lack of primary crystallographic data in the scientific domain.

Future Research Directions and Current Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted imidazoles has traditionally relied on methods that can be inefficient or environmentally taxing. sciepub.com A significant push in current research is toward the development of green and sustainable synthetic protocols. Future efforts are focused on several key areas:

Green Catalysis: Researchers are exploring a variety of eco-friendly catalysts. This includes the use of heterogeneous catalysts like chromium(III) oxide (Cr₂O₃) nanoparticles synthesized using plant extracts, which offer advantages such as operational simplicity and high reusability. mdpi.comnih.gov Brønsted acidic ionic liquids are also being employed as effective and recyclable catalysts that facilitate reactions under solvent-free conditions, enhancing atom economy. sciepub.com The use of readily available and non-toxic organocatalysts, such as ascorbic acid (Vitamin C), is another promising avenue for developing environmentally benign synthetic methods. tandfonline.com

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields. nih.govresearchgate.net This method provides uniform heating and can lead to the formation of cleaner products, aligning with the principles of green chemistry. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are highly valued for their efficiency, as they combine multiple starting materials in a single step to form complex products, minimizing solvent waste and purification steps. sciepub.comresearchgate.net The continued development of novel MCRs, such as the Ugi and Passerini reactions followed by cyclization, offers a convergent and efficient pathway to highly substituted imidazoles. acs.org These strategies are crucial for building libraries of diverse imidazole (B134444) derivatives for various applications. researchgate.net

Exploration of Advanced Characterization Techniques (e.g., operando spectroscopy)

While standard characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are routinely used to confirm the structure and purity of synthesized imidazole derivatives, the next frontier lies in understanding reaction dynamics in real-time. mdpi.comresearchgate.net

The exploration of advanced techniques like operando spectroscopy is a key future direction. Operando spectroscopy allows for the spectroscopic analysis of a chemical reaction as it occurs, under actual reaction conditions. This provides invaluable insights into reaction mechanisms, the identification of transient intermediates, and the role of the catalyst in real-time. For the synthesis of complex molecules like substituted imidazoles, techniques such as operando Raman or IR spectroscopy could elucidate the step-by-step formation of the imidazole ring, helping to optimize reaction conditions for higher yields and fewer by-products. High-resolution rotational spectroscopy is also being used to obtain precise spectral data for imidazole and its derivatives, which can aid in their detection and characterization in various environments, including astrophysical searches. researchgate.net

Rational Design of Derivatives for Enhanced Functional Material Properties

The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules. mdpi.comnih.gov The rational design of new derivatives is a major focus of future research, aiming to create functional materials with tailored properties.

This involves:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the triphenyl-imidazole core, researchers can establish clear relationships between the molecular structure and its functional properties, whether for biological activity or materials science applications. ijirt.org For instance, derivatives are being designed and tested for their potential as antimicrobial, anti-inflammatory, and anticancer agents. mdpi.comnih.govijirt.org

Targeted Functionalization: The synthesis of derivatives with specific functional groups can impart desired characteristics. For example, imidazole compounds are being developed as optical sensors, including fluorescent and colorimetric probes, due to their unique photophysical properties. nih.govresearchgate.net The introduction of different substituents can tune these properties for detecting specific ions or molecules with high sensitivity and selectivity. nih.gov The basic idea of using the abstractable hydrogen of a secondary amine to synthesize various pharmacologically active moieties is also an area of exploration. plantarchives.org

Deeper Integration of Theoretical and Experimental Studies for Predictive Chemistry

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for accelerating the discovery of new materials. Future research will see a deeper integration of these two domains.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, stability, and reactivity of imidazole derivatives. nih.gov These calculations can predict the most likely reaction pathways and help in understanding the nature of intermolecular interactions, such as hydrogen bonding, which are crucial for the properties of the final material. nih.gov Theoretical studies on the atmospheric oxidation of imidazole, for example, can predict the major products and reaction kinetics, providing valuable environmental insights. rsc.orgresearchgate.net

Molecular Docking and Dynamics: In medicinal chemistry, molecular docking studies are used to predict how imidazole derivatives will bind to biological targets like enzymes or receptors. researchgate.net This allows for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing. This approach saves significant time and resources in the drug discovery process. nih.gov The combination of molecular dynamics simulations and DFT calculations can also elucidate the nature and strength of molecular interactions in novel solvent systems based on imidazole. nih.gov

Challenges in Scaling Up Synthesis for Industrial Applications

Translating a successful laboratory-scale synthesis of a compound like 4-Methyl-2,2,5-triphenyl-2H-imidazole to an industrial scale presents a unique set of challenges. While specific data for this compound is not available, general challenges in fine chemical production include:

Process Safety and Optimization: Reactions that are manageable on a gram scale can become hazardous when scaled up. Thorough thermal safety analysis is required to identify and control potential exothermic events. The optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is critical to ensure a safe, reproducible, and efficient process.

Cost-Effectiveness: The cost of starting materials, catalysts, and solvents becomes a major factor at an industrial scale. The development of synthetic routes that use inexpensive and readily available starting materials is crucial. sciepub.com Furthermore, the ability to recycle catalysts and solvents is a key component of a cost-effective and sustainable industrial process. sciepub.comresearchgate.net

Impurity Profile and Purification: The purification of the final product can be one of the most challenging and expensive aspects of industrial synthesis. Identifying and controlling the formation of by-products is essential. Developing robust and scalable purification methods, such as recrystallization, to achieve the desired purity of the active pharmaceutical ingredient (API) or functional material is a critical step. ijirt.org

Regulatory Compliance: For pharmaceutical applications, the entire manufacturing process must adhere to stringent Good Manufacturing Practice (GMP) guidelines. This involves extensive documentation, quality control, and validation of every step of the synthesis and purification process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.